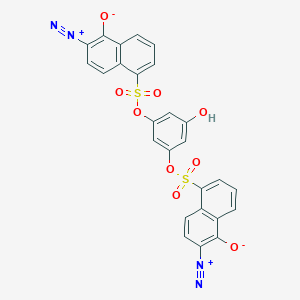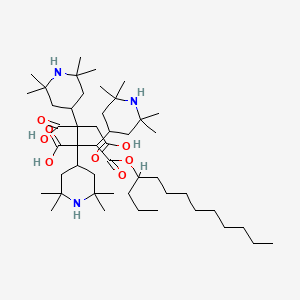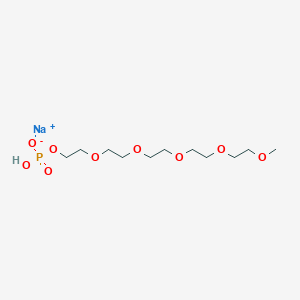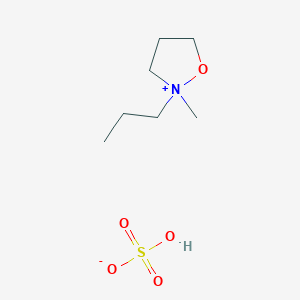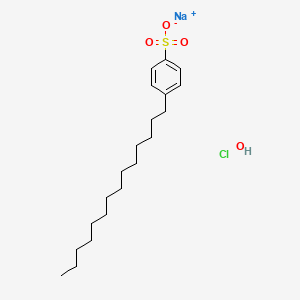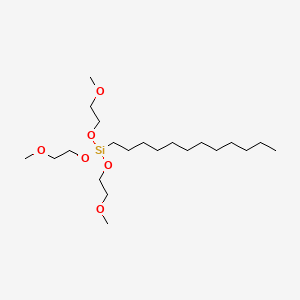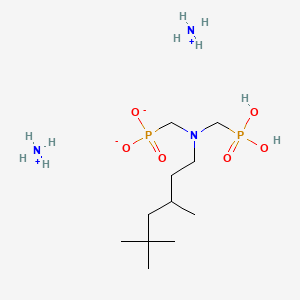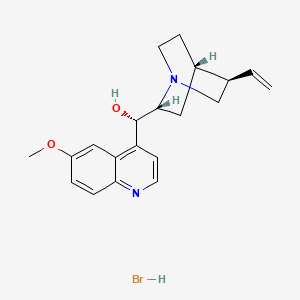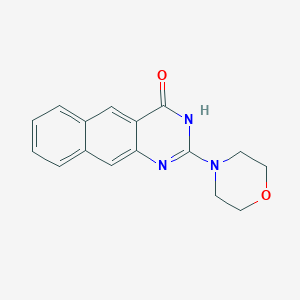
2-(4-Morpholinyl)benzo(g)quinazolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Morpholinyl)benzo(g)quinazolin-4-ol is a compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a morpholine ring attached to the quinazoline core, which contributes to its unique chemical properties and biological activities.
Métodos De Preparación
The synthesis of 2-(4-Morpholinyl)benzo(g)quinazolin-4-ol can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzamide with aldehydes under visible light irradiation, using fluorescein as a photocatalyst . Another approach includes the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . These methods are efficient and environmentally benign, making them suitable for industrial production.
Análisis De Reacciones Químicas
2-(4-Morpholinyl)benzo(g)quinazolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine-substituted quinazolines .
Aplicaciones Científicas De Investigación
2-(4-Morpholinyl)benzo(g)quinazolin-4-ol has been widely studied for its potential applications in various fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation . Additionally, it has been investigated for its antimicrobial and anti-inflammatory properties .
Mecanismo De Acción
The mechanism of action of 2-(4-Morpholinyl)benzo(g)quinazolin-4-ol involves the inhibition of specific enzymes and molecular pathways. For instance, it can inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation and survival of cancer cells . By selectively targeting EGFR, this compound can effectively reduce the growth of cancer cells while sparing healthy cells.
Comparación Con Compuestos Similares
2-(4-Morpholinyl)benzo(g)quinazolin-4-ol can be compared to other quinazoline derivatives such as erlotinib and gefitinib, which are also known for their anticancer properties . While these compounds share a similar core structure, this compound is unique due to the presence of the morpholine ring, which enhances its chemical stability and biological activity. Other similar compounds include prazosin and doxazosin, which are used to treat benign prostatic hyperplasia and post-traumatic stress disorder .
Propiedades
Número CAS |
21314-35-2 |
|---|---|
Fórmula molecular |
C16H15N3O2 |
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
2-morpholin-4-yl-3H-benzo[g]quinazolin-4-one |
InChI |
InChI=1S/C16H15N3O2/c20-15-13-9-11-3-1-2-4-12(11)10-14(13)17-16(18-15)19-5-7-21-8-6-19/h1-4,9-10H,5-8H2,(H,17,18,20) |
Clave InChI |
VJOUQPNGNRNIDE-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC3=CC4=CC=CC=C4C=C3C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one](/img/structure/B12689768.png)
